8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 587885-87-8
VCID: VC13247510
InChI: InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
SMILES: C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Molecular Formula: C10H5BrF3NO
Molecular Weight: 292.05 g/mol

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline

CAS No.: 587885-87-8

Cat. No.: VC13247510

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline - 587885-87-8

Specification

CAS No. 587885-87-8
Molecular Formula C10H5BrF3NO
Molecular Weight 292.05 g/mol
IUPAC Name 8-bromo-2-(trifluoromethyl)-1H-quinolin-4-one
Standard InChI InChI=1S/C10H5BrF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16)
Standard InChI Key WVDMDQACCBVSTK-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F
Canonical SMILES C1=CC2=C(C(=C1)Br)NC(=CC2=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring. Its molecular formula is C₁₀H₅BrF₃NO, with a molecular weight of 292.05 g/mol. The substitution pattern includes:

  • Bromine at position 8: Enhances electrophilic reactivity and potential halogen bonding in biological systems.

  • Hydroxyl group at position 4: Introduces hydrogen-bonding capability and polarity.

  • Trifluoromethyl group at position 2: Contributes to lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties of Analogous Quinoline Derivatives

Property8-Bromo-4-phenoxy-2-(trifluoromethyl)quinoline 8-Bromoquinoline
Molecular FormulaC₁₆H₉BrF₃NOC₉H₆BrN
Molecular Weight (g/mol)368.15208.05
Density (g/cm³)1.553N/A
Boiling Point (°C)400.6N/A
Flash Point (°C)196.1N/A

The hydroxyl group in 8-bromo-4-hydroxy-2-(trifluoromethyl)quinoline is expected to increase aqueous solubility compared to its phenoxy analog, though precise measurements require experimental validation.

Synthetic Routes and Optimization

Bromination Strategies

StepReagentsYield (%)
BrominationCuBr₂, TBAB, H₂O90
TrifluoromethylationTFAA, AlCl₃75–85
DeprotectionHBr, AcOH95

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR: Expected signals include a singlet for the -CF₃ group (δ 120–125 ppm) and a downfield-shifted hydroxyl proton (δ 9–10 ppm).

  • IR Spectroscopy: Stretching vibrations for -OH (3200–3600 cm⁻¹), C-F (1100–1200 cm⁻¹), and C-Br (500–600 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 292.05 (C₁₀H₅BrF₃NO⁺) .

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL).

  • Stability: Susceptible to photodegradation; storage recommendations include amber vials at -20°C under inert atmosphere.

Challenges and Future Directions

  • Regioselectivity: Competing bromination at positions 5 and 7 necessitates directing groups.

  • Scale-Up: Batch reactor optimization for multi-step synthesis to improve throughput.

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